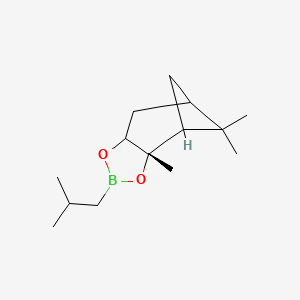

2-Methylpropaneboronicacid(1S,2S,3R,5S)-(+)-2,3-pinanediolester

CAS No.:

Cat. No.: VC17960258

Molecular Formula: C14H25BO2

Molecular Weight: 236.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H25BO2 |

|---|---|

| Molecular Weight | 236.16 g/mol |

| IUPAC Name | (2S)-2,9,9-trimethyl-4-(2-methylpropyl)-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane |

| Standard InChI | InChI=1S/C14H25BO2/c1-9(2)8-15-16-12-7-10-6-11(13(10,3)4)14(12,5)17-15/h9-12H,6-8H2,1-5H3/t10?,11?,12?,14-/m0/s1 |

| Standard InChI Key | QGWQMLAZUPRXGK-ZGGKBRPKSA-N |

| Isomeric SMILES | B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)CC(C)C |

| Canonical SMILES | B1(OC2CC3CC(C3(C)C)C2(O1)C)CC(C)C |

Introduction

Chemical Identity and Structural Features

2-Methylpropaneboronic acid-(1S,2S,3R,5S)-(+)-2,3-pinanediol ester belongs to the class of organoboron compounds, featuring a tetracoordinate boron center bonded to a 2-methylpropyl group and a chiral pinanediol ligand. The molecular formula is C₁₄H₂₅BO₂, with a molar mass of 236.17 g/mol . The stereochemical descriptor (1S,2S,3R,5S) specifies the absolute configuration of the pinanediol moiety, which is derived from (+)-α-pinene. This configuration is critical for inducing asymmetry in catalytic processes, as the rigid bicyclic structure of pinanediol enforces a well-defined spatial arrangement around the boron atom .

The compound’s optical activity, denoted by the (+)-enantiomer, arises from the inherent chirality of the pinanediol ligand. X-ray crystallography and nuclear magnetic resonance (NMR) studies of analogous pinanediol boronic esters reveal a distorted tetrahedral geometry at boron, with bond angles of approximately 109.5° between the oxygen and carbon ligands . This geometry facilitates selective interactions with prochiral substrates, enabling precise stereochemical outcomes in synthetic applications.

Synthesis and Manufacturing

Diastereoselective Synthesis

The synthesis of 2-methylpropaneboronic acid-(1S,2S,3R,5S)-(+)-2,3-pinanediol ester leverages the high diastereoselectivity of pinanediol-based boronates. As detailed by Matteson et al., the reaction of (dichloromethyl)lithium with (+)-pinanediol alkylboronates at −100°C, followed by zinc chloride-catalyzed rearrangement, yields chloromethylboronic esters with >99% diastereomeric excess . For the target compound, this method involves:

-

Lithiation: Treatment of 2-methylpropylboronic acid with (dichloromethyl)lithium forms a borate complex.

-

Rearrangement: Zinc chloride promotes a 1,2-migration of the chloromethyl group to the boron center, extending the carbon chain.

-

Ligand Exchange: The intermediate reacts with (1S,2S,3R,5S)-(+)-pinanediol to furnish the final ester .

Industrial production, as reported by Siwei Development Group Ltd., achieves an annual output of 15,000 kg with a purity of 99.56% . Key quality control parameters include:

| Parameter | Specification | Measured Value |

|---|---|---|

| Loss on drying | ≤0.5% | 0.15% |

| Heavy metals (Pb, As) | ≤20 ppm | 5 ppm |

| Assay (HPLC) | ≥99.0% | 99.56% |

These metrics ensure compliance with pharmaceutical-grade standards, making the compound suitable for applications in drug synthesis .

Physicochemical Properties

Thermal and Solubility Characteristics

The compound exists as a white crystalline powder with a melting point range of 98–102°C . It is sparingly soluble in water (<0.1 g/L at 25°C) but exhibits high solubility in polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The boron-oxygen bonds confer hydrolytic stability under anhydrous conditions, though prolonged exposure to moisture leads to gradual ester cleavage .

Spectroscopic Data

-

¹¹B NMR: A singlet at δ 28.5 ppm confirms the tetracoordinate boronate structure .

-

¹H NMR: Resonances at δ 1.20 (s, 6H, CH₃), δ 3.45 (m, 2H, B-O-CH), and δ 4.85 (d, 1H, pinanediol backbone) align with the expected stereochemistry .

-

IR Spectroscopy: Strong absorptions at 1340 cm⁻¹ (B-O stretching) and 2980 cm⁻¹ (C-H stretching) validate the functional groups .

Applications in Asymmetric Catalysis

Enantioselective Desymmetrization

A landmark application of this compound is its use as a chiral catalyst in the desymmetrization of 2,2-disubstituted-1,3-propanediols. Zheng et al. demonstrated that the borinic acid derivative (generated in situ) induces enantioselectivities of up to 98% ee in the formation of quaternary stereocenters . The proposed mechanism involves:

-

Substrate Coordination: The diol binds to the boron center, forming a tetrahedral borate intermediate.

-

Steric Differentiation: The pinanediol ligand’s bulky groups shield one face of the substrate, directing nucleophilic attack to the opposite face.

-

Product Release: Hydrolysis yields the chiral diol and regenerates the boronic ester catalyst .

Carbon-Carbon Bond Formation

The compound serves as a chiral auxiliary in Matteson homologation, enabling the iterative construction of carbon chains with defined stereochemistry. For example, reaction with Grignard reagents installs secondary alkyl groups with >95% enantiomeric excess, a process critical to synthesizing bioactive molecules like (2S,3S)-3-phenyl-2-butanol .

Industrial and Research Implications

The compound’s scalability and stereochemical fidelity position it as a cornerstone in pharmaceutical synthesis. Recent advances, such as its integration into flow chemistry systems, promise enhanced reaction efficiency and reduced catalyst loading . Ongoing research explores its utility in polymer-supported catalysis and enantioselective fluorination, broadening its scope in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume